molecular formula C22H21NO3 B12527037 2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde CAS No. 816446-68-1

2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde

Cat. No.: B12527037
CAS No.: 816446-68-1
M. Wt: 347.4 g/mol
InChI Key: SWNOHEKXWDASSZ-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two methoxy and two methyl groups attached to the phenyl rings, which are further connected to a pyridine ring with an aldehyde group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxy-2-methylbenzaldehyde with 2,6-dibromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: 2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid.

    Reduction: 2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(4-methoxyphenyl)pyridine: Lacks the methyl groups on the phenyl rings.

    2,6-Bis(4-methoxy-2-methylphenyl)pyridine: Lacks the aldehyde group.

    2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Contains a piperidine ring instead of a pyridine ring.

Uniqueness

2,6-Bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde is unique due to the presence of both methoxy and methyl groups on the phenyl rings, as well as the aldehyde group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

816446-68-1

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

2,6-bis(4-methoxy-2-methylphenyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C22H21NO3/c1-14-9-17(25-3)5-7-19(14)21-11-16(13-24)12-22(23-21)20-8-6-18(26-4)10-15(20)2/h5-13H,1-4H3

InChI Key

SWNOHEKXWDASSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)C=O

Origin of Product

United States

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